molecular formula C31H55NO9 B15156729 Heptadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside 3,4,6-triacetate

Heptadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside 3,4,6-triacetate

Cat. No.: B15156729
M. Wt: 585.8 g/mol
InChI Key: VJUYUJJXKXZILI-UHFFFAOYSA-N
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Description

Heptadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside 3,4,6-triacetate is a synthetic glucopyranoside derivative featuring:

  • A heptadecyl chain (C₁₇H₃₅) attached to the anomeric oxygen of the sugar moiety.
  • Acetylation at positions 3, 4, and 6 of the glucopyranose ring.
  • A 2-acetylamino group replacing the hydroxyl group at position 2 (a deoxy modification).

This compound belongs to the class of N-acetylglucosamine (GlcNAc) derivatives, which are pivotal in glycobiology for studying carbohydrate-protein interactions, antimicrobial agents, and drug delivery systems due to their structural mimicry of natural glycans .

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-heptadecoxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-37-31-28(32-23(2)33)30(40-26(5)36)29(39-25(4)35)27(41-31)22-38-24(3)34/h27-31H,6-22H2,1-5H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUYUJJXKXZILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Longer alkyl chains (e.g., heptadecyl) enhance lipophilicity , making the compound suitable for lipid bilayer studies or surfactant applications .
  • Shorter chains (e.g., methyl or benzyl) improve aqueous solubility and are preferred for enzymatic glycosylation reactions .

Functional Group Modifications

  • Acetylation Patterns: All compounds share 3,4,6-tri-O-acetylation, which protects hydroxyl groups during synthesis. However, the 2-acetylamino group distinguishes these derivatives from non-acetylated glucosides (e.g., 4-hydroxy-1-naphthalenyl β-D-glucopyranoside in ).
  • Anomeric Configuration: The β-configuration in the heptadecyl derivative contrasts with α-anomers like Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside (CAS 2595-39-3), which exhibit distinct reactivity in glycosidic bond formation .

Biological Activity

Heptadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside 3,4,6-triacetate (CAS No. 262856-90-6) is a synthetic derivative of glucopyranoside characterized by its unique heptadecyl alkyl chain and acetylamino functional group. This compound has garnered attention in biochemical and pharmaceutical research due to its potential biological activities and applications.

  • Molecular Formula : C25H49NO6
  • Molecular Weight : 459.66 g/mol
  • Density : 1.06 g/cm³ (predicted)
  • Boiling Point : 637.8 ± 55.0 °C (predicted)

Biological Activity

Heptadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside exhibits a range of biological activities that are primarily attributed to its structural characteristics, particularly the acetamido group which enhances its interaction with biological molecules.

The compound's mechanism of action involves:

  • Glycosylation Inhibition : The acetamido group facilitates binding to enzymes involved in glycosylation, potentially inhibiting glycosaminoglycan (GAG) synthesis. This inhibition may lead to alterations in cellular signaling and metabolism pathways .
  • Cellular Uptake : Its amphiphilic nature allows for easier incorporation into cellular membranes, enhancing its bioavailability and efficacy in various biological systems.

Case Studies

  • Inhibition of GAG Synthesis :
    A study evaluated the effects of various glucosamine analogs, including Heptadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside, on the incorporation of labeled glucosamine into GAGs. Results indicated a significant reduction in GAG synthesis, suggesting that the compound may act as a competitive inhibitor in metabolic pathways involving glucosamine .
  • Antimicrobial Properties :
    Preliminary investigations have suggested that derivatives of glucopyranosides can exhibit antimicrobial activity. Heptadecyl derivatives may enhance this activity due to their increased hydrophobicity, which facilitates membrane disruption in microbial cells.
  • Drug Delivery Systems :
    The compound has been explored for its potential use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents, improving their solubility and bioavailability.

Comparative Analysis

The biological activity of Heptadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside can be compared with similar compounds as follows:

Compound NameBiological ActivityMechanism of Action
Octadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside Moderate GAG inhibitionSimilar glycosylation inhibition
Hexadecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside Lower antimicrobial propertiesWeaker membrane interaction due to shorter chain length
Dodecyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside Minimal cellular uptakeInsufficient hydrophobicity for effective membrane penetration

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